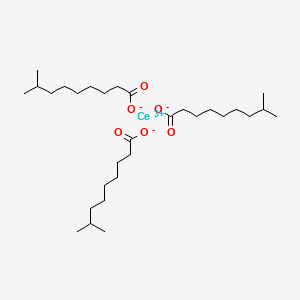![molecular formula C14H16N2O2S B15176691 o-[(6-Isocyanatohexyl)thio]phenyl isocyanate CAS No. 76806-14-9](/img/structure/B15176691.png)
o-[(6-Isocyanatohexyl)thio]phenyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-[(6-Isocyanatohexyl)thio]phenyl isocyanate: is an organic compound with the molecular formula C14H16N2O2S. It is characterized by the presence of two isocyanate groups and a thioether linkage. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-[(6-Isocyanatohexyl)thio]phenyl isocyanate typically involves the reaction of o-aminothiophenol with 6-isocyanatohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: o-[(6-Isocyanatohexyl)thio]phenyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with nucleophiles are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas, and thioureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-[(6-Isocyanatohexyl)thio]phenyl isocyanate is used as a building block in the synthesis of various organic compounds. Its reactivity with nucleophiles makes it valuable in the preparation of polymers and other macromolecules.
Biology: In biological research, this compound is used to modify proteins and peptides through the formation of stable urea or thiourea linkages. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable linkages with biomolecules makes it a candidate for targeted drug delivery applications.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity with various substrates allows for the formation of durable and resistant materials.
Wirkmechanismus
The mechanism of action of o-[(6-Isocyanatohexyl)thio]phenyl isocyanate involves the formation of covalent bonds with nucleophilic groups in target molecules. The isocyanate groups react with hydroxyl, amino, or thiol groups to form urethane, urea, or thiourea linkages. This covalent modification can alter the physical and chemical properties of the target molecules, leading to changes in their biological activity or material properties.
Vergleich Mit ähnlichen Verbindungen
- o-[(6-Isocyanatohexyl)thio]phenyl isocyanate
- p-[(6-Isocyanatohexyl)thio]phenyl isocyanate
- m-[(6-Isocyanatohexyl)thio]phenyl isocyanate
Comparison: While all these compounds contain isocyanate groups and a thioether linkage, their reactivity and applications may vary based on the position of the isocyanate groups on the phenyl ring. The ortho, meta, and para positions can influence the steric and electronic properties of the compounds, leading to differences in their reactivity and suitability for specific applications.
Uniqueness: this compound is unique due to its specific structural arrangement, which provides a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential, such as in the synthesis of specialized polymers and biomolecule modifications.
Eigenschaften
CAS-Nummer |
76806-14-9 |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
1-isocyanato-2-(6-isocyanatohexylsulfanyl)benzene |
InChI |
InChI=1S/C14H16N2O2S/c17-11-15-9-5-1-2-6-10-19-14-8-4-3-7-13(14)16-12-18/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI-Schlüssel |
IZBAMDYBRZXAAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C=O)SCCCCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




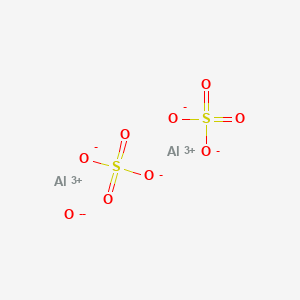


![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
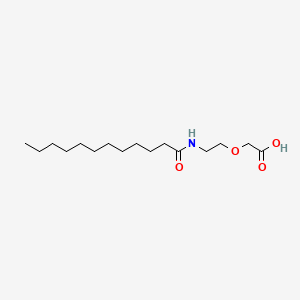
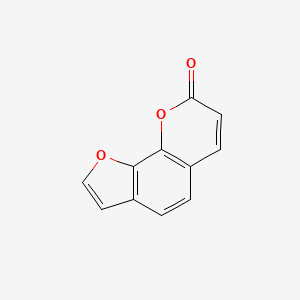
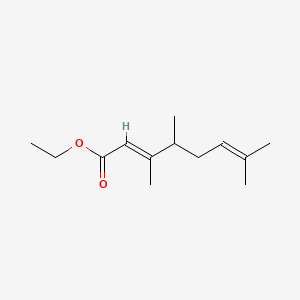
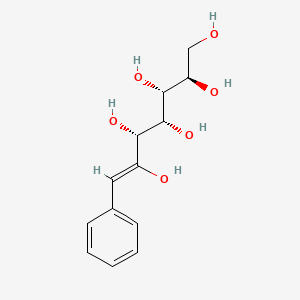
![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)


